molecular formula C7H8N4OS2 B6983825 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one

4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one

Cat. No.: B6983825
M. Wt: 228.3 g/mol
InChI Key: GUQKLEQVDSYMDH-UHFFFAOYSA-N
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Description

4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the thiazole and triazole rings in its structure makes it a potential candidate for various pharmacological applications.

Properties

IUPAC Name

4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS2/c1-11-6(12)9-10-7(11)13-4-5-2-3-8-14-5/h2-3H,4H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQKLEQVDSYMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SCC2=CC=NS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Thiazole to the Triazole: The thiazole derivative is then reacted with a suitable triazole precursor, such as 4-methyl-1H-1,2,4-triazol-5-one, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the triazole ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the thiazole or triazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and antifungal studies. The presence of both thiazole and triazole rings contributes to its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown activity against a range of pathogens, including bacteria and fungi, and are being explored for their anticancer properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a component of pesticides or herbicides.

Mechanism of Action

The mechanism of action of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. The thiazole and triazole rings are known to interact with metal ions and proteins, which can disrupt biological processes and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1H-1,2,4-triazol-5-one: Lacks the thiazole and sulfanyl groups, making it less versatile in terms of biological activity.

    3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazole: Similar structure but without the methyl group, which can affect its reactivity and biological properties.

    4-methyl-3-(1,2-thiazol-5-yl)-1H-1,2,4-triazol-5-one: Lacks the sulfanyl group, which can influence its chemical behavior and applications.

Uniqueness

The uniqueness of 4-methyl-3-(1,2-thiazol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-one lies in its combination of functional groups. The presence of both thiazole and triazole rings, along with the sulfanyl linkage, provides a versatile scaffold for the development of new compounds with diverse biological activities. This makes it a valuable compound for research and development in various scientific fields.

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